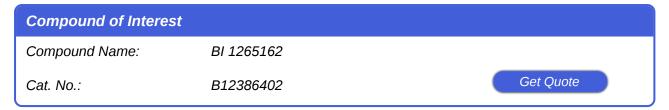


BI 1265162: A Technical Whitepaper for Cystic Fibrosis Research

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BI 1265162 is an investigational, inhaled epithelial sodium channel (ENaC) inhibitor that was developed as a potential mutation-agnostic therapy for cystic fibrosis (CF). In CF, dysfunctional CFTR protein leads to hyperactivation of ENaC, increased sodium and water absorption from the airway surface, dehydrated mucus, and impaired mucociliary clearance.[1][2][3] By blocking ENaC, **BI 1265162** was designed to rehydrate the airway surface liquid and improve mucus clearance, independent of the patient's CFTR mutation.[4][5]

Preclinical studies demonstrated the high potency of **BI 1265162** and its ability to inhibit sodium and water transport in various models, as well as increase mucociliary clearance.[1][4] It also showed potential for synergistic effects when combined with CFTR modulators.[4][6] Phase I clinical trials in healthy volunteers indicated that **BI 1265162** was well-tolerated.[7][8] However, a Phase II clinical trial (BALANCE-CF™ 1) in patients with CF was terminated due to a lack of demonstrated clinical benefit.[2][9][10] This whitepaper provides a comprehensive technical overview of the preclinical and clinical research on **BI 1265162**.

Mechanism of Action

In the airways of individuals with cystic fibrosis, the dysfunction of the cystic fibrosis transmembrane conductance regulator (CFTR) protein leads to a hyperactivation of the epithelial sodium channel (ENaC).[1][3] This results in excessive absorption of sodium ions

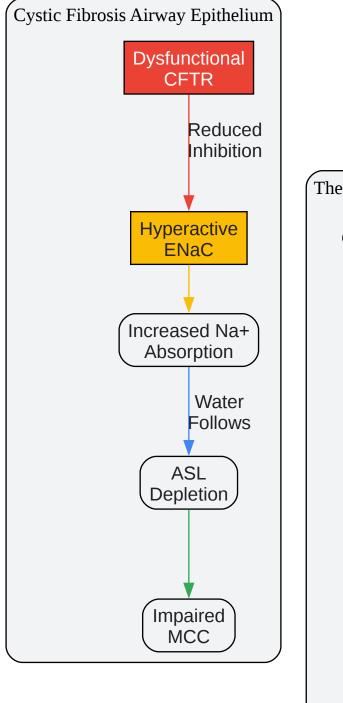


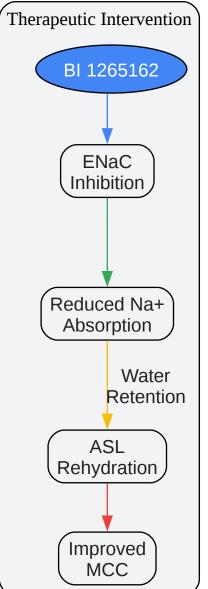
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from the airway surface liquid, which in turn leads to dehydration of the mucus layer and impaired mucociliary clearance.[2] **BI 1265162** is a potent inhibitor of ENaC.[4] By blocking this channel, it was hypothesized that **BI 1265162** would reduce sodium and water reabsorption, thereby increasing the airway surface liquid volume and improving mucociliary clearance.[1][4] [5] This mechanism is independent of the underlying CFTR mutation, making it a potential therapeutic approach for all individuals with CF.[1][2] Preclinical evidence also suggested a potential synergistic effect with CFTR modulators.[6][11][12]







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Mechanism of Action of BI 1265162 in Cystic Fibrosis.



Quantitative Data Summary

Table 1: In Vitro Potency of BI 1265162

Cell Line	Assay	IC50 (M)	Comparator (Amiloride) IC50 (M)	Fold Higher Potency
M1 (mouse renal collecting duct)	Na+ transport inhibition	3 x 10-9	2.10 x 10-7	~70-fold
NCI-H441 (human bronchial epithelial)	Na+ transport inhibition	8 x 10-9	2.38 x 10-7	~30-fold
Human airway epithelium cells	ENaC-mediated sodium currents	3 x 10-9	-	-

Data sourced from references:[3][4][6][13][14][15][16]

Table 2: Preclinical In Vivo Efficacy of BI 1265162

Animal Model	Endpoint	Doses (µg/kg)	Effect
Rat	Inhibition of airway liquid absorption	0.03, 0.3, 3, 10	Dose-dependent inhibition (5.9%, 26.2%, 31.3%, 32.9% respectively)[4]
Rat	Inhibition of airway fluid absorption	0.3, 3	30% and 31% inhibition respectively[13]
Sheep	Mucociliary Clearance (MCC)	0.1, 1.0, 10	Increased MCC[1]

Data sourced from references:[1][4][13]

Table 3: Clinical Trial Data for BI 1265162 (BALANCE-CF™ 1)



Treatment Group (twice daily)	Change in ppFEV1 vs. Placebo (95% CI)	Change in LCI vs. Placebo (95% CI)	Change in CFQ-R Respiratory Domain vs. Placebo
200 μg BI 1265162 (interim analysis)	-0.8% (-6.6 to 4.9%)	+2.1 units (-2.4 to 6.5)	Not Reported
200 μg BI 1265162 (final analysis)	+1.5%	Not supportive	+9.4 points

Data sourced from references:[2][9][10][17]

Experimental ProtocolsIn Vitro Sodium and Water Transport Assays

- Cell Lines:
 - M1 (mouse renal collecting duct cells)
 - NCI-H441 (human bronchial epithelial cells)[3][5]
- Methodology for Sodium Transport Inhibition:
 - Cells were cultured on permeable supports to form polarized monolayers.
 - The Ussing chamber technique was employed to measure short-circuit current (Isc), an indicator of net ion transport.
 - After establishing a stable baseline lsc, BI 1265162 was added to the apical side of the monolayers at varying concentrations.
 - The change in Isc was measured to determine the inhibition of sodium transport.
 - IC50 values were calculated from the dose-response curves.[18]
- Methodology for Water Transport Inhibition:



- M1 cells were cultured on permeable supports.
- A known volume of medium was added to the apical surface.
- BI 1265162 or vehicle control was added to the apical medium.
- The change in the weight of the apical medium over time was measured to determine the rate of water absorption.
- The percentage inhibition of water transport by BI 1265162 was calculated relative to the vehicle control.[1][5]

In Vivo Animal Studies

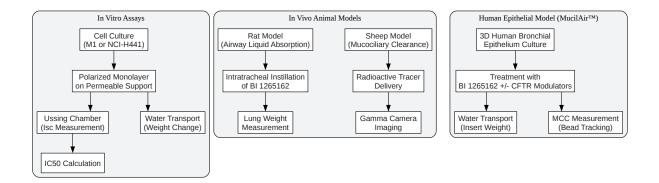
- Rat Model for Airway Liquid Absorption:
 - Wistar rats were anesthetized.
 - A solution of Ringer Lactate (pH 5) containing varying concentrations of BI 1265162 (0.03, 0.3, 3, and 10 μg/kg) or vehicle was instilled into the lungs.
 - After 3 hours, the animals were euthanized, and the lungs were excised and weighed.
 - The inhibition of liquid absorption was calculated by comparing the lung weights of the treated groups to a negative control group.[3][13]
- Sheep Model for Mucociliary Clearance (MCC):
 - Adult ewes were anesthetized, and a bronchoscope was used for nasal intubation.
 - A radioactive tracer was delivered to the lungs.
 - **BI 1265162** at doses of 0.1, 1.0, and 10 μg/kg or vehicle was administered.
 - The retention of the radioactive tracer in the lungs was measured over time using a gamma camera to determine the rate of mucociliary clearance.[1]

Human Epithelial Model (MucilAir™)



Model:

- Fully differentiated, pseudostratified 3D model of human bronchial epithelium from both healthy and CF donors.[4]
- Methodology for Water Transport and MCC:
 - The epithelial cultures were treated with BI 1265162, with or without the CFTR modulators ivacaftor and lumacaftor.
 - Water transport was measured by weighing the membrane inserts containing the cells on days 2 and 5 of the study.
 - MCC was assessed on day 7 by video-tracking the movement of polystyrene microbeads added to the apical surface of the cultures.[4]



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Experimental Workflows for **BI 1265162** Research.



Clinical Development and Outcomes Phase I Trials

Three Phase I trials (NCT03349723, NCT03576144, NCT03907280) were conducted in healthy male volunteers.[7][8] These studies evaluated single and multiple rising doses of inhaled **BI 1265162**. The key findings were:

- Safety and Tolerability: **BI 1265162** was well-tolerated at single doses up to 1200 μg and multiple doses of 600 μg.[7][8] Adverse events were generally mild to moderate and balanced across treatment groups.[7]
- Pharmacokinetics: The drug displayed dose-proportional and time-independent pharmacokinetics.[7][8] The effective elimination half-life was between 3.6 and 8.7 hours.[7] The absolute bioavailability after inhalation was approximately 40%, indicating that systemic exposure was primarily from lung absorption.[7][8]

Phase II Trial (BALANCE-CF™ 1)

The BALANCE-CF[™] 1 trial (NCT04059094) was a randomized, double-blind, placebo-controlled, dose-ranging study in adolescents and adults with CF.[2][6][14] The trial was designed to assess the efficacy and safety of four different doses of **BI 1265162** administered twice daily for four weeks on top of standard CF care.[6]

An interim futility analysis of the 200 µg twice-daily dose group showed no improvement in the primary endpoint, percent predicted forced expiratory volume in 1 second (ppFEV1), or in the lung clearance index (LCI).[2][9][10] Based on these results, the study was terminated.[2][9] The final analysis, which included patients enrolled during the interim analysis, also did not show a clinically relevant effect on ppFEV1 or LCI.[2][10] A small improvement was observed in the Cystic Fibrosis Questionnaire – Revised (CFQ-R) respiratory domain score in the 200 µg twice-daily group.[2][10]

Conclusion

BI 1265162 is a potent ENaC inhibitor that showed promise in preclinical studies as a mutation-agnostic therapy for cystic fibrosis. It effectively inhibited sodium and water transport and improved mucociliary clearance in various models. While Phase I studies in healthy volunteers



demonstrated a favorable safety and pharmacokinetic profile, the subsequent Phase II trial in individuals with CF did not show a clinical benefit in lung function. Consequently, the development of **BI 1265162** for the treatment of cystic fibrosis has been discontinued.[2][9][10] [19] The research and clinical data gathered for **BI 1265162**, however, provide valuable insights for the continued development of ENaC inhibitors and other mutation-agnostic therapies for cystic fibrosis.

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